9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural motif that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or amines .
Scientific Research Applications
9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, it disrupts the function of this essential transporter, leading to the inhibition of bacterial growth . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the double bond present in 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride.
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one: Contains a ketone functional group, which imparts different chemical properties.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which combines both oxygen and nitrogen atoms within the ring system. This structural feature contributes to its versatility in chemical reactions and its potential as a scaffold for drug development .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undec-3-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNQCGRHGOYWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.